4-溴-2-乙氧基-1-碘苯

描述

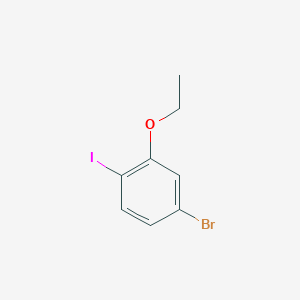

4-Bromo-2-ethoxy-1-iodobenzene is a chemical compound that belongs to the class of iodobenzenes. It is used as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of aryl diazofluoroborate with an aqueous solution of potassium iodide . Another method involves treating 4-bromoaniline with concentrated sulfuric acid and sodium nitrite to form the diazonium salt, which is then treated with potassium iodide .Molecular Structure Analysis

The molecular formula of 4-Bromo-2-ethoxy-1-iodobenzene is C8H8BrIO. The structure of this compound includes an aromatic ring with bromine, iodine, and ethoxy substituents .Chemical Reactions Analysis

Aryl iodides are more reactive than aryl bromides in the Sonogashira coupling . This means the iodine end of 1-bromo-4-iodobenzene can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted .科学研究应用

钯催化反应

Sakamoto等人(1992年)讨论了碘苯衍生物与(Z)-1-乙氧基-2-(三丁基锡基)乙烯的钯催化交叉偶联反应,包括4-取代版本。这种方法已被应用于合成各种化合物,展示了碘苯衍生物在有机合成中的多功能性(Sakamoto et al., 1992)。

多米诺反应合成苯并呋喃

Lu等人(2007年)描述了一种CuI催化的过程,将1-溴-2-碘苯等化合物,包括4-溴-2-乙氧基-1-碘苯,转化为苯并呋喃。这个过程涉及到分子间和分子内键的形成,突显了该化合物在创建复杂分子结构中的实用性(Lu et al., 2007)。

二溴苯合成

Diemer等人(2011年)报道了使用选择性溴化和其他方法合成各种1,2-二溴苯的方法。这些合成的化合物,包括4-溴-2-乙氧基-1-碘苯的衍生物,可作为进一步有机转化的前体(Diemer et al., 2011)。

热化学性质

Oonk等人(1998年)研究了结晶1-溴-4-碘苯及相关化合物的蒸气压和热力学升华性质。了解这些性质对于材料的处理和在化学过程中的应用至关重要(Oonk et al., 1998)。

催化和有机转化

各种研究探讨了碘苯衍生物在催化和有机转化中的作用。例如,Niknam和Nasehi(2002年)报告了使用催化剂进行涉及碘苯的环开启反应(Niknam & Nasehi, 2002)。

作用机制

Target of Action

The primary target of 4-Bromo-2-ethoxy-1-iodobenzene is the carbon atoms in organic compounds. This compound is an electrophile, meaning it seeks out electron-rich sites in other molecules .

Mode of Action

4-Bromo-2-ethoxy-1-iodobenzene interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (an electron-rich species) donates a pair of electrons to an electrophile (an electron-deficient species), leading to the formation of a new bond .

Biochemical Pathways

The compound is involved in Suzuki–Miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds . The reaction involves the coupling of a boronic acid with a halide or pseudohalide catalyzed by a palladium(0) complex .

Pharmacokinetics

Given its molecular structure, it is likely to have low water solubility and may accumulate in fatty tissues due to its lipophilic nature .

Result of Action

The result of the compound’s action is the formation of new organic compounds through the creation of carbon-carbon bonds . This is a crucial step in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

属性

IUPAC Name |

4-bromo-2-ethoxy-1-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWXWVPXFCPJNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392866.png)

![Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate](/img/structure/B1392867.png)

![2-[1-(3-Phenylpropyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1392868.png)

![Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1392871.png)

![tert-Butyl 6-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate](/img/structure/B1392873.png)

![7-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1392875.png)

![{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride](/img/structure/B1392876.png)

![1-(6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392882.png)

![2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1392883.png)

![Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1392886.png)

![Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate](/img/structure/B1392887.png)